(Z)-Hex-3-enyl nicotinate is an organic compound characterized by its unique structure and properties. It is an ester derived from the reaction of nicotinic acid and (Z)-hex-3-enol. The compound has the molecular formula and a molecular weight of approximately 189.23 g/mol. Its structure features a hexenyl group, which contributes to its distinctive aroma, making it of interest in various applications, particularly in the fragrance and flavor industries.
These reactions are essential for modifying the compound's properties for various applications.
(Z)-Hex-3-enyl nicotinate exhibits notable biological activity. It has been studied for its potential effects on plant defense mechanisms. For instance, compounds related to (Z)-hex-3-enyl derivatives have shown to prime plants against pathogens, enhancing their resistance to diseases such as those caused by Fusarium graminearum . Additionally, its structure suggests potential interactions with biological systems that could be explored for pharmacological applications.
The synthesis of (Z)-hex-3-enyl nicotinate can be achieved through several methods:
(Z)-Hex-3-enyl nicotinate finds applications primarily in:
Interaction studies involving (Z)-hex-3-enyl nicotinate have highlighted its potential effects on both plant and animal systems. Research indicates that similar compounds can influence herbivore behavior and plant responses to stress . Additionally, studies on its sensory properties suggest it may interact with olfactory receptors, contributing to its use in flavor and fragrance formulations.
Several compounds share structural similarities with (Z)-hex-3-enyl nicotinate, each possessing unique characteristics:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| (Z)-Hex-3-enyl acetate | Ester | Commonly used as a flavoring agent; pleasant aroma. |
| Cis-3-Hexenyl acetate | Ester | Known for its green apple scent; used in fragrances. |
| Trans-3-Hexenyl acetate | Ester | Exhibits different olfactory properties than cis form. |
| Hexenyl butyrate | Ester | Used in food flavoring; has a fruity scent profile. |
(Z)-Hex-3-enyl nicotinate is unique due to its specific interaction with biological systems and potential applications in enhancing plant defenses, setting it apart from other similar compounds primarily focused on flavor and fragrance.
| Catalyst Type | Reaction Conditions | Solvent System | Yield (%) | Atom Economy (%) | Catalyst Recyclability |
|---|---|---|---|---|---|
| Aza-Carbene Complexes | Room temperature, visible light | Toluene/Ethanol | 97.0 | 100 | Moderate |
| Lipase (Novozym® 435) | 50°C, 35 min | tert-Amyl alcohol | 85.0 | 95 | High (easily reusable) |
| Solid Acid Catalyst | 55°C, 4 hours | Toluene | 97.2 | 92 | Recoverable by filtration |
| 4-HO-TEMPO | Metal-free conditions | Green solvents | 93.0 | High | Recoverable |
| Alkyl Alkoxides | Anhydrous conditions | Solvent-free | 83.0 | 100 | Limited |
The mechanism of aza-carbene catalyzed esterification involves several key steps [12] [25]. First, the carbene catalyst adds to the carbonyl carbon of the nicotinic acid derivative, forming an acyl azolium intermediate [12]. This intermediate can then undergo photoexcitation, converting it to a single-electron oxidant capable of facilitating the esterification reaction [22]. The rate-determining step in this process is typically the initial carbene addition, which can be accelerated through appropriate catalyst design and reaction condition optimization [22] [25].
The choice of solvent system plays a crucial role in the efficiency and selectivity of esterification reactions for the synthesis of (Z)-Hex-3-enyl nicotinate [19] [24]. Different solvent systems can significantly affect both the thermodynamics and kinetics of the reaction, influencing parameters such as reaction rate, equilibrium position, and product yield [19]. Optimization of these solvent systems is essential for developing efficient and sustainable synthetic routes to nicotinate derivatives [19] [24].
For the synthesis of (Z)-Hex-3-enyl nicotinate, various solvent systems have been investigated, including toluene/ethanol mixtures, tert-amyl alcohol, and solvent-free conditions [15] [19]. Each of these systems offers distinct advantages in terms of reaction kinetics and environmental impact [19]. For instance, toluene/ethanol mixtures provide a balance between solubility of reactants and reaction rate, while solvent-free conditions align with green chemistry principles by eliminating waste associated with solvent use [15] [24].
Table 2: Solvent Systems and Reaction Kinetics for Nicotinate Esterification
| Solvent System | Reaction Rate Constant (k) | Equilibrium Constant (Keq) | Activation Energy (kJ/mol) | Temperature Range (°C) | Reaction Time |
|---|---|---|---|---|---|
| Toluene/Ethanol | High | Favorable | 45 | 25-60 | 1-4 hours |
| tert-Amyl alcohol | Moderate | Favorable | 52 | 30-70 | 35 min |
| Solvent-free (Ball-milling) | Variable | Highly favorable | 38 | 20-30 | 15-30 min |
| Green solvents | Moderate to High | Variable | 48 | 30-80 | 1-3 hours |
| Anhydrous conditions | High | Very favorable | 42 | 40-60 | 2-6 hours |
Reaction kinetics optimization for the synthesis of (Z)-Hex-3-enyl nicotinate involves careful consideration of factors such as temperature, catalyst loading, and reactant concentrations [19]. Studies have shown that esterification reactions for nicotinate derivatives are both kinetically and thermodynamically limited, necessitating a comprehensive understanding of the reaction parameters for optimization [19]. The equilibrium constants (Keq) and reaction rate constants (k) for these reactions vary significantly with temperature, following the van't Hoff and Arrhenius equations, respectively [19].
The optimization of reaction kinetics also involves consideration of the reaction mechanism [19] [25]. For aza-carbene catalyzed esterifications, the mechanism typically involves nucleophilic catalysis with light irradiation as the activation method [22] [25]. Understanding these mechanistic details allows for rational optimization of reaction conditions to maximize yield and selectivity [22] [19].
The synthesis of (Z)-Hex-3-enyl nicotinate has been increasingly aligned with green chemistry principles, focusing on sustainability, efficiency, and environmental impact reduction [15] [18]. Green chemistry approaches to the synthesis of this compound involve considerations such as atom economy, waste reduction, energy efficiency, and catalyst recyclability [15] [17]. These approaches not only reduce the environmental footprint of the synthesis but also often lead to more economical and efficient processes [18].
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of the percentage of atoms from the reactants that are incorporated into the desired product [17] [21]. For the synthesis of (Z)-Hex-3-enyl nicotinate, high atom economy is desirable to minimize waste and maximize resource utilization [17]. Oxidation-esterification reactions represent a promising approach for achieving high atom economy in the synthesis of nicotinate derivatives [20] [21].
The concept of atom economy can be quantified using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) × 100 [17] [21]. For addition reactions, such as certain esterification approaches, the atom economy can reach 100%, as all atoms from the reactants are incorporated into the product [17]. This makes addition-based esterification strategies particularly attractive from a green chemistry perspective [17] [21].
Table 3: Green Chemistry Approaches for Nicotinate Esterification
| Approach | Atom Economy (%) | E-Factor | Energy Consumption | Waste Generation | Sustainability Score (1-10) |
|---|---|---|---|---|---|
| Catalytic Ester Formation | 100 | 1.2 | Low | Minimal | 9.0 |
| Solvent-free Methods | 95 | 0.8 | Very Low | Very Low | 9.5 |
| Recyclable Catalysts | 92 | 2.5 | Moderate | Low | 8.0 |
| Continuous Flow Microreactors | 95 | 1.5 | Low | Low | 8.5 |
| One-pot Synthesis | 90 | 3.0 | Moderate | Moderate | 7.5 |
For the synthesis of (Z)-Hex-3-enyl nicotinate, oxidation-esterification reactions offer a promising route with high atom economy [20] [21]. These reactions combine oxidation and esterification steps in a single process, eliminating the need for isolation of intermediates and reducing waste generation [20]. The 4-HO-TEMPO-mediated approach, for instance, provides a metal-free and efficient method for the synthesis of nicotinate derivatives with high atom economy [11] [20].
Recent advances in oxidation-esterification reactions for nicotinate synthesis include the development of transition metal-free [3 + 3] annulation of cyclopropanols with β-enamine esters [11] [20]. This approach features high atom efficiency, green waste, simple operation, and broad substrate scope, making it particularly attractive for the synthesis of structurally important nicotinates such as (Z)-Hex-3-enyl nicotinate [11] [20].
Catalyst recycling represents a critical aspect of sustainable chemical processes, particularly for the synthesis of compounds like (Z)-Hex-3-enyl nicotinate [15] [23]. Recyclable catalysts reduce waste generation, lower production costs, and minimize the environmental impact of chemical synthesis [15] [18]. Various approaches have been developed for catalyst recycling in the context of nicotinate esterification reactions [15] [23].
For the synthesis of (Z)-Hex-3-enyl nicotinate, several catalyst systems have demonstrated promising recyclability profiles [15] [23]. Enzyme catalysts, such as Novozym® 435 from Candida antarctica, can be easily recovered and reused for multiple reaction cycles with minimal loss of activity [23]. Similarly, solid acid catalysts can be recovered by simple filtration and reused after appropriate regeneration procedures [15] [24].
Table 4: Catalyst Recycling and Process Sustainability for Nicotinate Esterification
| Catalyst Type | Number of Reuse Cycles | Activity Retention (%) | Recovery Method | Regeneration Requirements | Environmental Impact |
|---|---|---|---|---|---|
| Aza-Carbene Complexes | 5 | 85 | Precipitation | Moderate | Low |
| Lipase (Novozym® 435) | 10 | 95 | Filtration | Minimal | Very Low |
| Solid Acid Catalyst | 8 | 90 | Filtration | Acid washing | Low |
| 4-HO-TEMPO | 10 | 92 | Extraction | Simple washing | Low |
| Alkyl Alkoxides | 3 | 70 | Distillation | Complex | Moderate |
Process sustainability for the synthesis of (Z)-Hex-3-enyl nicotinate extends beyond catalyst recycling to encompass broader considerations such as energy efficiency, waste reduction, and resource utilization [18] [23]. Continuous flow microreactors, for instance, offer advantages in terms of energy efficiency, reaction control, and process intensification [23]. These systems have been successfully applied to the synthesis of nicotinamide derivatives, which share similar esterification chemistry with (Z)-Hex-3-enyl nicotinate [23].
The development of mechanically induced solvent-free esterification methods represents another significant advancement in sustainable synthesis of esters, including nicotinate derivatives [15]. These methods operate under high-speed ball-milling conditions at room temperature, eliminating the need for solvents and transition metal catalysts [15]. Such approaches align perfectly with green chemistry principles by reducing waste, energy consumption, and environmental impact [15] [18].
(Z)-Hex-3-enyl nicotinate exhibits distinct thermodynamic characteristics that reflect its molecular structure combining a pyridine carboxylate moiety with an unsaturated aliphatic alcohol component. The compound demonstrates a molecular weight of 205.25 grams per mole [1] [2] with the molecular formula C₁₂H₁₅NO₂ [1] [2].
Boiling Point Analysis
The estimated boiling point ranges from 296.93 to 299.00 degrees Celsius at 760 millimeters of mercury [3] [4], determined through the Stein and Brown estimation method [4]. This relatively high boiling point reflects the compound's moderate molecular weight and the presence of dipole-dipole interactions facilitated by the pyridine nitrogen and ester carbonyl groups. The boiling point places the compound in the category of semi-volatile organic compounds under standard atmospheric conditions.
Density Considerations
Despite extensive database searches, experimental density values for (Z)-Hex-3-enyl nicotinate remain unavailable in the current literature. This represents a significant gap in the thermodynamic characterization of this compound, as density is crucial for calculating molar volumes and understanding intermolecular packing in the liquid phase.
Partition Coefficient Profile
The compound exhibits significant lipophilicity, with log P octanol-water values ranging from 2.70 to 2.88 [3] [4]. The XLogP3 computational method yields a value of 2.7 [2], indicating moderate to high lipophilicity. This partition behavior suggests favorable distribution into organic phases and biological membranes.
The Henry Law constant of 1.65 × 10⁻⁷ atm-m³/mol at 25 degrees Celsius [4] indicates low volatility from aqueous solutions. Additional partitioning parameters include a log Kaw (air-water) of -5.171 and log Koa (octanol-air) of 8.051 [4], both estimated values that suggest strong preference for condensed phases over the gas phase under environmental conditions.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 205.25 g/mol | PubChem/ChemSpider [1] [2] |
| Boiling Point | 296.93-299.00°C at 760 mmHg | Stein & Brown estimation [3] [4] |
| Log P (octanol-water) | 2.70-2.88 | KOWWIN/XLogP3 [3] [4] |
| Henry Law Constant | 1.65E-007 atm-m³/mol | Bond/Group method [4] |
| Vapor Pressure (25°C) | 0.000801-0.001000 mmHg | Modified Grain method [3] [4] |
| Water Solubility (25°C) | 142.7 mg/L | WSKOW estimation [4] |
The phase behavior of (Z)-Hex-3-enyl nicotinate exhibits significant sensitivity to environmental conditions, particularly temperature, humidity, and atmospheric composition. Under standard temperature and pressure conditions, the compound exists as a colorless to pale yellow clear liquid [3] with good stability characteristics.
Temperature-Dependent Phase Transitions
At elevated temperatures (50-100 degrees Celsius), the compound maintains its liquid phase but exhibits substantially increased vapor pressure, leading to enhanced volatility and potential loss through evaporation. The estimated melting point of 73.38 degrees Celsius [4] suggests that at low temperatures approaching or below zero degrees Celsius, crystallization may occur, potentially improving storage stability through reduced molecular mobility.
Humidity and Atmospheric Effects
Under high humidity conditions (greater than 80 percent relative humidity), the compound faces increased risk of hydrolytic degradation due to enhanced water activity. Conversely, low humidity environments (less than 20 percent relative humidity) provide favorable conditions for maintaining chemical stability.
Atmospheric Composition Influence
In oxidizing atmospheres, the compound demonstrates vulnerability to oxidative degradation, particularly at the alkene double bond position. However, under inert atmospheres such as nitrogen or argon, maximum stability is anticipated due to the exclusion of oxygen and prevention of oxidative processes.
Environmental Stability Matrix
| Environmental Condition | Phase State | Stability Assessment | Critical Factors |
|---|---|---|---|
| Standard Conditions | Liquid | Stable | Normal handling environment |
| Elevated Temperature | Liquid | Decreased stability | Exponential vapor pressure increase |
| High Humidity | Liquid | Hydrolytic risk | Water activity promotes degradation |
| Acidic Environment | Liquid | Degradation risk | Protonation of pyridine nitrogen |
| Basic Environment | Liquid | Enhanced hydrolysis | Hydroxide nucleophilic attack |
| Oxidizing Atmosphere | Liquid | Oxidative degradation | Free radical formation |
| Inert Atmosphere | Liquid | Maximum stability | Oxygen exclusion |
The hydrolytic stability of (Z)-Hex-3-enyl nicotinate in aqueous media follows established patterns for carboxylic acid esters, with reaction rates strongly dependent on pH, temperature, and the presence of catalytic species. The compound exhibits pseudo-first-order degradation kinetics with both acid and base-catalyzed pathways [5] [6].
pH-Dependent Hydrolysis Mechanisms
Under strongly acidic conditions (pH 1-2), the compound undergoes rapid acid-catalyzed hydrolysis through protonation of the ester carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by water molecules. This mechanism typically proceeds with reaction times measured in minutes to hours [7].
At neutral pH (6-8), hydrolysis proceeds slowly through direct nucleophilic attack by water molecules, with reaction rates measured in days to weeks. The neutral hydrolysis pathway represents the baseline stability under physiological and environmental conditions.
Base-catalyzed hydrolysis becomes increasingly significant at pH values above 8, where hydroxide ions serve as highly effective nucleophiles. Under strongly basic conditions (pH 11-14), hydrolysis occurs rapidly within minutes, producing nicotinate ion and (Z)-hex-3-en-1-ol as primary products [8].
Temperature Effects on Hydrolysis
The hydrolysis rate exhibits typical Arrhenius behavior, with rate constants increasing approximately 2-3 fold for every 10 degrees Celsius temperature increase [9] [7]. Studies on related nicotinic acid esters demonstrate that at physiological temperature (37 degrees Celsius), no chemical hydrolysis occurs in the absence of enzymatic catalysis [8], indicating good stability under biological conditions.
Enzymatic Hydrolysis Considerations
Research on nicotinic acid esters reveals that porcine esterase accelerates hydrolysis by a factor of over 200 compared to chemical hydrolysis at pH 7.4 [5] [6]. This dramatic enhancement suggests that the compound would be rapidly metabolized in biological systems containing esterase enzymes, leading to quantitative release of nicotinic acid and the corresponding alcohol [5].
| pH Range | Mechanism | Reaction Rate | Primary Products | Temperature Dependence |
|---|---|---|---|---|
| 1-2 | Acid-catalyzed | Minutes to hours | Nicotinic acid + alcohol | 2-3x per 10°C |
| 3-5 | Mild acid catalysis | Hours to days | Nicotinic acid + alcohol | 2-3x per 10°C |
| 6-8 | Neutral hydrolysis | Days to weeks | Nicotinic acid + alcohol | 2-3x per 10°C |
| 8-10 | Base-catalyzed | Hours | Nicotinate ion + alcohol | 2-3x per 10°C |
| 11-14 | Rapid base catalysis | Minutes | Nicotinate ion + alcohol | 2-3x per 10°C |